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Compound of Interest

Compound Name: 3-Bromo-2-fluoro-4-iodopyridine

Cat. No.: B3030222

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-4-
iodopyridine, a key halogenated pyridine intermediate for professionals in research, chemical
synthesis, and drug development. The document details its fundamental physicochemical
properties, including its precise molecular weight, and offers insights into its synthesis,
characterization, and applications. By explaining the rationale behind experimental choices and
grounding claims in authoritative sources, this guide serves as a practical resource for
leveraging this versatile building block in the creation of novel chemical entities.

The Strategic Importance of Halogenated Pyridines
in Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile
scaffolds and building blocks for a vast array of therapeutic agents.[1] The specific placement
of different halogen atoms (F, Cl, Br, I) on the pyridine ring allows for fine-tuning of a molecule's
physicochemical and pharmacological properties. Fluorine, for instance, can enhance
metabolic stability and binding affinity, while bromine and iodine provide reactive handles for
essential carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and
Sonogashira couplings.[1]

This multi-functionalization is critical in drug discovery, where chemists aim to optimize
properties like solubility, lipophilicity, and target engagement.[2][3] The pyridine nitrogen itself
adds a key feature, acting as a hydrogen bond acceptor and influencing the compound's
basicity and solubility.[3] 3-Bromo-2-fluoro-4-iodopyridine is an exemplar of such a strategic
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building block, offering three distinct halogen atoms, each with a unique potential for synthetic
diversification and property modulation.

Physicochemical Properties of 3-Bromo-2-fluoro-4-
iodopyridine

Accurate characterization of a chemical intermediate is the foundation of reproducible and
successful synthesis. The key physicochemical properties of 3-Bromo-2-fluoro-4-
iodopyridine are summarized below, providing the foundational data required for reaction
planning and analytical characterization.

Property Value Source(s)
Molecular Weight 301.88 g/mol [41151[6]
Chemical Formula CsH2BrFIN [4][5][6]
CAS Number 884494-52-4 [4][5]

MDL Number MFCD03095311 [4][7]
Appearance White to off-white solid [8]

N Store under inert gas (Nitrogen
Storage Conditions [71[8]
or Argon) at 2-8 °C

The molecular weight of 301.88 g/mol is a critical parameter for all stoichiometric calculations in
synthetic protocols.[4][5][6] The compound's structure, featuring bromine, fluorine, and iodine
atoms on a pyridine core, provides a rich platform for sequential and selective cross-coupling
reactions, a cornerstone of modern pharmaceutical synthesis.

Synthesis and Characterization Workflow

The synthesis of highly substituted pyridines often requires multi-step sequences involving
directed lithiation and halogenation. While a specific, detailed synthesis for 3-Bromo-2-fluoro-
4-iodopyridine is not readily available in the public literature, a general and logical workflow
can be constructed based on established methodologies for similar polysubstituted pyridines.
[91[10]
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Conceptual Synthetic Workflow

A plausible synthetic route starts from a simpler, commercially available pyridine derivative,
such as 3-Bromo-2-fluoropyridine.[5] The subsequent iodination at the 4-position can be
achieved through directed ortho-metalation followed by quenching with an iodine source. This

strategy leverages the directing effects of the existing substituents to achieve regiochemical
control.

Below is a conceptual workflow diagram illustrating the key stages from starting material to
purified product.
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Caption: Conceptual workflow for synthesis and purification.
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Step-by-Step Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on established chemical principles
for similar compounds and should be adapted and optimized under appropriate laboratory
conditions.

o Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere,
add the starting material, 3-Bromo-2-fluoropyridine, dissolved in anhydrous tetrahydrofuran
(THF).

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of
Lithium diisopropylamide (LDA) dropwise. The choice of a strong, non-nucleophilic base like
LDA is crucial to deprotonate the pyridine ring regioselectively without displacing the existing
halogens.

« lodination: After stirring for 1-2 hours at -78 °C to ensure complete deprotonation, add a
solution of iodine (I2) in THF. The iodine acts as an electrophile, reacting with the lithiated
pyridine intermediate to form the C-I bond.

e Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the
reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess
iodine, followed by extraction with an organic solvent like ethyl acetate.

 Purification: The crude product is then purified using flash column chromatography on silica
gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by thin-
layer chromatography (TLC) analysis to isolate the desired product from starting material
and byproducts.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: tH, 13C, and °F NMR are essential to
confirm the structure. The *H NMR will show the chemical shifts and coupling constants for
the two protons on the pyridine ring, while 13C and °F NMR will confirm the presence and
electronic environment of the carbon skeleton and the fluorine atom, respectively.
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition by providing a highly accurate mass measurement that matches the
calculated exact mass of the molecule.

o High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the
purity of the final compound, typically aiming for >95% for use in further synthetic
applications.

Applications in Research and Development

The unique arrangement of three different halogens on the pyridine ring makes 3-Bromo-2-
fluoro-4-iodopyridine a highly valuable intermediate for creating complex molecular
architectures. The differential reactivity of the C-l and C-Br bonds is key to its utility.

e Sequential Cross-Coupling: The C-I bond is generally more reactive than the C-Br bond in
palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at
the 4-position (iodine) first, leaving the 3-position (bromine) intact for a subsequent, different
coupling reaction. This stepwise approach is a powerful strategy for building molecular
diversity from a single precursor.

» Medicinal Chemistry Scaffolding: Halogen atoms can participate in "halogen bonding,” a non-
covalent interaction that can enhance a drug molecule's binding affinity and selectivity for its
biological target.[11][12] Introducing this scaffold into a drug candidate allows researchers to
explore these interactions to improve potency and pharmacokinetic profiles.

o Probe Synthesis: The ability to selectively introduce different groups makes this compound
useful for synthesizing chemical probes to study biological pathways or validate new drug
targets.

Safety, Handling, and Storage

As with all halogenated organic compounds, 3-Bromo-2-fluoro-4-iodopyridine should be
handled with appropriate safety precautions.

o Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat.
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o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere (nitrogen or argon) and refrigerated at 2—8 °C to prevent degradation.[7][8]

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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